Warfarin

Description

Properties

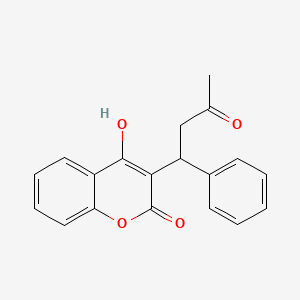

IUPAC Name |

4-hydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVWKTKQMONHTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 | |

| Record name | WARFARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | WARFARIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0821 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023742 | |

| Record name | Warfarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Warfarin is an odorless and colorless solid. Used as a rodenticide for Norway rats and for house mice. (EPA, 1998), Colorless, odorless, crystalline powder. [rodenticide]; [NIOSH], Solid, COLOURLESS-TO-WHITE POWDER., Colorless, odorless, crystalline powder or solid., Colorless, odorless, crystalline powder. [Note: Rodenticide.] | |

| Record name | WARFARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Warfarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/673 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Warfarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001935 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | WARFARIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0821 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | WARFARIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/714 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Warfarin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0665.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), decomposes, Decomposes | |

| Record name | WARFARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | WARFARIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/714 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Warfarin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0665.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.002 % (NIOSH, 2023), Solubility: 1 g in 1.5 mL water, 1.9 mL alcohol, >10,000 mL chloroform, >10,000 mL ether /Warfarin potassium/, In water, 17 mg/L at 20 °C, Soluble in acetone, dioxane; moderately soluble in methanol, ethanol, isopropanol, some oils; freely soluble in alkaline aqueous solution (forms a water-sol sodium salt); practically insoluble in benzene, cyclohexane, Skellysolves A and B., In acetone 65, chloroform 56, dioxane 100 (all in g/L, 20 °C), 0.017 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 0.0017 (very poor), 0.002% | |

| Record name | WARFARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Warfarin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00682 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | WARFARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1786 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Warfarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001935 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | WARFARIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0821 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Warfarin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0665.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

Relative density (water = 1): 1.4 | |

| Record name | WARFARIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0821 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 10.6 | |

| Record name | WARFARIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0821 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.09 mmHg at 71 °F (NIOSH, 2023), 0.09 [mmHg], 1.5X10-3 mPa /1.125X10-8 mm Hg/ at 25 °C, Vapor pressure, Pa at 20 °C: (negligible), 0.09 mmHg at 71 °F, (71 °F): 0.09 mmHg | |

| Record name | WARFARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Warfarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/673 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | WARFARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1786 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | WARFARIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0821 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | WARFARIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/714 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Warfarin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0665.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Crystals from alcohol, White powder, The racemate forms colorless crystals | |

CAS No. |

81-81-2 | |

| Record name | WARFARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-Warfarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Warfarin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Warfarin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00682 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | warfarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | warfarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 4-hydroxy-3-(3-oxo-1-phenylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Warfarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Warfarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | WARFARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q7ZVV76EI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | WARFARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1786 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Warfarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001935 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | WARFARIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0821 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | WARFARIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/714 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Coumarin, 3-(alpha-acetonylbenzyl)-4-hydroxy- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GN456D70.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

322 °F (EPA, 1998), 161 °C, 322 °F | |

| Record name | WARFARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Warfarin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00682 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | WARFARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1786 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Warfarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001935 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | WARFARIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0821 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | WARFARIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/714 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Warfarin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0665.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

A Comprehensive History of Warfarin Discovery from Spoiled Sweet Clover

A Technical Guide for Researchers and Drug Development Professionals

This document provides an in-depth technical history of the discovery of warfarin, tracing its origins from a mysterious hemorrhagic disease in cattle to its development as a cornerstone of anticoagulant therapy. It details the key scientific breakthroughs, experimental methodologies, and the logical progression of research that transformed a veterinary problem into a life-saving pharmaceutical.

The Emergence of "Sweet Clover Disease"

The Wisconsin Alumni Research Foundation (WARF) and the Link Laboratory

The pivotal moment in the discovery narrative occurred during a blizzard in February 1933. A Wisconsin farmer named Ed Carlson, desperate after losing several cows, drove to the University of Wisconsin's College of Agriculture seeking help.[3][5][6] He arrived at the laboratory of biochemist Karl Paul Link with a dead heifer, a milk can full of non-coagulating blood, and a sample of the moldy sweet clover hay he had been using as feed.[3][4][6]

Experimental Protocols: Isolating the Hemorrhagic Agent

The six-year journey to identify the anticoagulant was a methodical process of chemical isolation guided by a newly developed bioassay.[8]

To track the activity of the unknown substance through various chemical fractions, Link's team developed a robust bioassay.

-

Model Organism: Rabbits were used as the primary experimental animal.[3]

-

Methodology: Rabbits were fed extracts from the spoiled sweet clover hay. Blood samples were then drawn to measure clotting ability.[3] The primary quantitative endpoint was the one-stage prothrombin time (PT) , a test developed by Dr. Armand J. Quick in the 1930s.[9][10][11]

-

Prothrombin Time (PT) Protocol (Quick's Method):

-

Sample Collection: Whole blood is drawn and mixed with a 3.2% sodium citrate solution in a 9:1 ratio. Citrate acts as an anticoagulant by chelating calcium.[12]

-

Plasma Preparation: The citrated blood is centrifuged to separate the plasma from blood cells.[12]

-

Coagulation Initiation: A standardized amount of thromboplastin (a combination of tissue factor and phospholipids) and calcium chloride are added to the plasma sample, which is maintained at 37°C.[12]

-

Measurement: The time in seconds from the addition of the reagents to the formation of a fibrin clot is recorded as the prothrombin time.[12] A prolonged PT indicated the presence and potency of the anticoagulant in the tested fraction.

-

Guided by the rabbit bioassay, Link's graduate student Harold A. Campbell undertook the laborious task of chemical extraction and purification.

-

Extraction: The process began with a large quantity of spoiled hay. The active agent was first extracted using a dilute sodium hydroxide solution.[13]

-

Purification: The alkaline extract was then acidified with hydrochloric acid, causing the anticoagulant to precipitate. This crude precipitate was further purified through extraction with boiling chloroform, followed by column chromatography on alumina.[13]

-

Crystallization and Identification: In June 1939, Campbell successfully isolated 6.0 mg of a pure, crystalline substance.[9] Over the next year, Link's colleagues Mark A. Stahmann and Charles F. Huebner determined its chemical structure to be 3,3'-methylenebis(4-hydroxycoumarin).[3][4] They confirmed the structure by achieving its complete chemical synthesis on April 1, 1940.[9] The compound was named dicoumarol .

Mechanism of Action: Vitamin K Antagonism

Dicoumarol and its derivatives exert their anticoagulant effect by interfering with the action of Vitamin K.[14][15] They act as competitive inhibitors of the enzyme Vitamin K epoxide reductase (VKOR) .[14][16][17]

The VKOR enzyme is a critical component of the Vitamin K cycle. It is responsible for recycling Vitamin K epoxide back into its active, reduced form (Vitamin K hydroquinone).[18] This active form is an essential cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the post-translational carboxylation of glutamate (Glu) residues on several blood coagulation factors (II, VII, IX, and X) into gamma-carboxyglutamate (Gla).[17][18] This carboxylation is required for the clotting factors to bind calcium and become biologically active.

By inhibiting VKOR, this compound and dicoumarol lead to a depletion of active Vitamin K, which in turn prevents the activation of these clotting factors, thereby impairing the coagulation cascade.[8][17]

From Dicoumarol to this compound: A More Potent Analog

While dicoumarol was patented in 1941 and saw some clinical use, Link's research continued.[1] Driven by the need for a more reliable and potent rodenticide, his team synthesized and tested over 100 analogs of dicoumarol.[1][19] The 42nd compound in this series, 3-(α-acetonylbenzyl)-4-hydroxycoumarin , proved to be particularly effective.[1]

In 1945, this compound was patented and named This compound , an acronym for the W isconsin A lumni R esearch F oundation, with the "-arin" suffix from coumarin.[1][20] It was commercialized as a highly successful rat poison in 1948.[1][21]

The transition to human medicine was prompted by a failed suicide attempt in 1951, where a U.S. Navy recruit ingested a massive dose (567 mg) of this compound-based rodenticide but made a full recovery with medical intervention (Vitamin K and blood transfusions).[1][20] This event demonstrated a surprisingly high safety margin in humans. Clinical studies soon confirmed that this compound was superior to dicoumarol, offering more predictable pharmacokinetic properties.[1][22] In 1954, the water-soluble sodium salt of this compound was approved for human use under the brand name Coumadin®.[3][5] Its status was solidified in 1955 when it was used to treat President Dwight D. Eisenhower following a heart attack.[3][8]

Quantitative Data Summary

The research on dicoumarol and this compound generated significant quantitative data, highlighting the differences in their potency and pharmacokinetics.

| Parameter | Dicoumarol | This compound | Reference |

| Initial Isolation Yield | 6.0 mg from spoiled hay | N/A (Synthetic) | [9] |

| Human Dose (Single Study) | 7.5 - 8.5 mg/kg | 1.5 mg/kg | [23] |

| Biological Half-Life (Rats) | 5 - 28 hours | 9 - 30 hours | [24] |

| Half-Life Ratio (this compound/Dicoumarol) | 1.0 | 1.42 (Mean, in rats) | [24] |

| Notable Human Ingestion | N/A | 567 mg (survived) | [1] |

| Therapeutic Monitoring Parameters | Value | Reference |

| Normal Prothrombin Time (PT) | ~12 - 13 seconds | [11] |

| Normal INR (unmedicated) | 0.8 - 1.2 | [11] |

| Target Therapeutic INR | 2.0 - 3.0 | [11][22] |

Conclusion

The discovery of this compound is a landmark in the history of pharmacology, exemplifying a direct path from veterinary pathology to human therapeutics. It began with the astute observations of veterinarians, was driven forward by the methodical and persistent research of Karl Paul Link's team, and culminated in a drug that has saved millions of lives by preventing thromboembolic events. The story underscores the critical role of foundational biochemical research, the development of reliable bioassays, and the serendipitous events that can pivot a discovery toward unforeseen and life-changing applications.

References

- 1. historical [ch.ic.ac.uk]

- 2. pmlive.com [pmlive.com]

- 3. acs.org [acs.org]

- 4. acs.org [acs.org]

- 5. This compound designated National Historic Chemical Landmark – Department of Biochemistry – UW–Madison [biochem.wisc.edu]

- 6. The Pharmacologist December 2019 by ASPET - Issuu [issuu.com]

- 7. Wisconsin Alumni Research Foundation - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

- 9. ahajournals.org [ahajournals.org]

- 10. The progress of prothrombin time measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prothrombin time - Wikipedia [en.wikipedia.org]

- 12. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. Dicoumarol - Wikipedia [en.wikipedia.org]

- 15. Dicoumarol | C19H12O6 | CID 54676038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Dicoumarol THE MOST COMMONLY USED DRUG | PPTX [slideshare.net]

- 17. What is the mechanism of Dicumarol? [synapse.patsnap.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. warf.org [warf.org]

- 21. uwalumni.com [uwalumni.com]

- 22. pinellinutraceuticals.com [pinellinutraceuticals.com]

- 23. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 24. Comparative pharmacokinetics of coumarin anticoagulants XV: relationship between pharmacokinetics of dicumarol and this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Rodenticide: A Technical Guide to the Initial Development of Warfarin

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the seminal research that led to the development of warfarin as a potent rodenticide. From the investigation of a mysterious bovine hemorrhagic disease to the isolation and synthesis of a powerful anticoagulant, this document provides a comprehensive overview of the key experiments, methodologies, and quantitative data that marked this significant scientific advancement.

Historical Context: The Sweet Clover Disease

In the early 20th century, a devastating bleeding disorder, later termed "sweet clover disease," plagued cattle herds in North America.[1][2][3][4] The affliction was traced to the consumption of spoiled sweet clover hay, which induced a fatal hemorrhagic state in the animals.[3][4] This agricultural crisis set the stage for a series of scientific investigations at the University of Wisconsin, led by Professor Karl Paul Link, that would ultimately uncover the responsible anticoagulant agent and lead to the synthesis of this compound.[1][3]

Key Experimental Protocols

The initial development of this compound involved several critical experiments, from the isolation of the natural anticoagulant from spoiled hay to the chemical synthesis of more potent analogues.

Isolation of the Hemorrhagic Agent (Dicoumarol)

In 1939, Harold A. Campbell, a research assistant in Karl Paul Link's laboratory, successfully isolated the crystalline hemorrhagic agent from spoiled sweet clover hay.[1][3] The following protocol is based on the methods described in his seminal 1941 publication.

Methodology:

-

Extraction:

-

Large quantities of spoiled sweet clover hay, known to be toxic, were extracted with a 0.1 N sodium hydroxide solution.

-

The alkaline extract was then acidified with hydrochloric acid to precipitate the crude hemorrhagic agent.

-

-

Purification:

-

The crude precipitate was dissolved in ether and washed with a sodium bicarbonate solution to remove acidic impurities.

-

The ether solution was then extracted with a dilute sodium hydroxide solution.

-

Acidification of the alkaline extract yielded a more purified precipitate of the hemorrhagic agent.

-

-

Crystallization:

-

The purified precipitate was repeatedly crystallized from various solvents, including acetone and methanol, to obtain the pure, crystalline compound.

-

-

Identification:

-

The isolated crystalline substance was identified as 3,3'-methylenebis(4-hydroxycoumarin) and was later named dicoumarol.[1]

-

Experimental Workflow for Dicoumarol Isolation

Caption: Workflow for the isolation and purification of dicoumarol.

Synthesis of this compound (Analog 42)

Following the isolation and identification of dicoumarol, Mark A. Stahmann and Miyoshi Ikawa, also working in Link's laboratory, synthesized over 100 analogues to investigate their anticoagulant properties.[2] The most potent of these was designated as analog 42, which would later be named this compound.[2] The synthesis was achieved through a Michael condensation reaction.

Methodology:

-

Reaction Setup:

-

4-hydroxycoumarin and benzalacetone were used as the primary reactants.

-

The reaction was catalyzed by a base, typically piperidine, in a suitable solvent such as water or methanol.

-

-

Condensation:

-

The reactants and catalyst were refluxed for a period of 4 to 20 hours, depending on the solvent used.

-

-

Isolation and Purification:

-

The resulting product was isolated from the reaction mixture.

-

In some procedures, the intermediate product was hydrolyzed with acid.

-

The final product, racemic this compound, was purified by recrystallization.

-

Synthesis of this compound Workflow

Caption: Chemical synthesis of racemic this compound.

Bioassay for Anticoagulant Potency

A crucial component of the research was the development of a bioassay to determine the anticoagulant activity of the isolated and synthesized compounds.

Methodology:

-

Animal Model: Rabbits were used as the primary animal model for these studies.

-

Administration: The test compounds were administered orally to the rabbits.

-

Blood Sampling: Blood samples were drawn from the rabbits at regular intervals.

-

Prothrombin Time Measurement: The prothrombin time of the blood samples was determined using a modification of Quick's one-stage method. A prolonged prothrombin time indicated anticoagulant activity.

Quantitative Data: Rodenticidal Efficacy

The potency of this compound as a rodenticide was quantified through extensive testing on various rodent species. The following tables summarize the acute oral Lethal Dose 50 (LD50) values for this compound.

Table 1: Acute Oral LD50 of this compound in Rats

| Species | Sex | LD50 (mg/kg) | Reference |

| Norway Rat (Rattus norvegicus) | Male | 323 | (EXTOXNET, n.d.) |

| Norway Rat (Rattus norvegicus) | Female | 58 | (EXTOXNET, n.d.) |

| Rat (strain not specified) | - | 1 (multi-dose over 4-5 days) | (EXTOXNET, n.d.) |

Table 2: Acute Oral LD50 of this compound in Other Rodents

| Species | LD50 (mg/kg) | Reference |

| House Mouse (Mus musculus) | 60 | (EXTOXNET, n.d.) |

| Guinea Pig (Cavia porcellus) | 182 (technical sodium this compound) | (EXTOXNET, n.d.) |

Mechanism of Action: The Vitamin K Cycle

This compound exerts its anticoagulant effect by interfering with the vitamin K cycle in the liver. Specifically, it inhibits the enzyme vitamin K epoxide reductase (VKOR).[5] This inhibition prevents the recycling of vitamin K, which is a necessary cofactor for the gamma-carboxylation of several clotting factors, including prothrombin (Factor II), Factor VII, Factor IX, and Factor X.[5] Without this carboxylation, these clotting factors are unable to bind to phospholipid membranes and participate in the coagulation cascade, leading to a hemorrhagic state.

Vitamin K Cycle and this compound Inhibition

Caption: this compound inhibits Vitamin K epoxide reductase (VKOR).

Conclusion

The initial development of this compound as a rodenticide stands as a landmark achievement in applied biochemistry. The journey from observing a naturally occurring animal disease to the rational design and synthesis of a highly effective and commercially successful pest control agent demonstrates the power of systematic scientific inquiry. The detailed experimental protocols and quantitative efficacy data established during this period laid the foundation for the widespread use of this compound in rodent control and, subsequently, its invaluable application as a clinical anticoagulant in human medicine. The legacy of this research continues to influence the development of new anticoagulant therapies and rodent control strategies.

References

The Dawn of a New Era in Anticoagulation: A Technical Review of the Early Clinical Trials and Approval of Warfarin

An in-depth examination of the seminal studies that established warfarin as a cornerstone of anticoagulant therapy, detailing the experimental protocols, quantitative outcomes, and the pivotal moments leading to its approval for human use.

For Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, a coumarin derivative initially developed as a rodenticide, underwent a remarkable transformation in the mid-20th century to become a life-saving anticoagulant for human use. Its journey from rat poison to a widely prescribed medication is a testament to serendipitous observation and rigorous scientific investigation. The impetus for exploring its therapeutic potential arose from a failed suicide attempt by a US Army recruit in 1951, who ingested a large quantity of this compound-based rat poison and survived after treatment with vitamin K.[1][2] This event triggered a series of clinical investigations that ultimately led to the U.S. Food and Drug Administration (FDA) approval of this compound for human use in 1954.[3][4] This technical guide provides a comprehensive overview of the early clinical trials that were instrumental in this process, presenting the available quantitative data, detailing the experimental protocols, and visualizing the key pathways and timelines.

From Dicumarol to this compound: The Preclinical and Early Clinical Landscape

The story of this compound is intrinsically linked to its predecessor, dicumarol, another coumarin compound isolated from spoiled sweet clover that was found to cause a hemorrhagic disease in cattle.[5] The first clinical use of dicumarol was reported in 1941, laying the groundwork for oral anticoagulant therapy.[6] However, dicumarol proved to have unpredictable effects.[2]

Core Early Clinical Trials: A Quantitative and Methodological Analysis

While the full texts of the earliest clinical trial publications are not widely available, a synthesis of historical medical literature provides insights into the patient populations, dosing strategies, and outcomes of these seminal studies. The following tables summarize the available quantitative data from these pioneering investigations.

Table 1: Patient Demographics and Indications in Early this compound Trials (c. 1953-1955)

| Study (Year) | Investigator(s) | Number of Patients (Approx.) | Primary Indications for Anticoagulation |

| 1953 | Shapiro | Data not available in abstract | Hypoprothrombinemia induction |

| 1954 | Clatanoff, Triggs, Meyer | Data not available in abstract | Not specified in abstract |

| 1955 | Pollock | Data not available in abstract | Not specified in abstract |

Table 2: Dosing Regimens and Prothrombin Time Monitoring in Early this compound Trials

| Study (Year) | Initial Dosage Range (mg) | Maintenance Dosage Range (mg) | Prothrombin Time (PT) Monitoring Frequency | Therapeutic Target (as reported) |

| 1953 (Shapiro) | Intravenous administration; specific dose not detailed in abstract | Not detailed in abstract | Daily | Induction of hypoprothrombinemia |

| 1954 (Clatanoff et al.) | Not detailed in abstract | Not detailed in abstract | Regular monitoring of prothrombin time | Not specified in abstract |

| 1955 (Pollock) | Not detailed in abstract | Not detailed in abstract | Regular monitoring of prothrombin time | Not specified in abstract |

Note: The concept of the International Normalized Ratio (INR) was not established during these early trials. Prothrombin time was typically reported in seconds or as a percentage of normal activity.

Table 3: Reported Adverse Events in Early this compound Trials

| Study (Year) | Reported Adverse Events | Management of Adverse Events |

| 1953 (Shapiro) | Hemorrhagic complications (inferred from the nature of the drug) | Administration of Vitamin K |

| 1954 (Clatanoff et al.) | Not detailed in abstract | Not detailed in abstract |

| 1955 (Pollock) | Not detailed in abstract | Not detailed in abstract |

Note: Bleeding was the primary and expected adverse effect. The availability of vitamin K as an antidote was a critical factor in the safe clinical development of this compound.

Experimental Protocols of Early this compound Clinical Trials

Based on historical accounts, the protocols for the initial human trials of this compound, while not as rigorously defined as modern clinical trials, followed a general structure:

-

Patient Selection: Patients with a clear indication for anticoagulation, such as a history of thromboembolic events, were selected. Early studies also likely included healthy volunteers to establish initial safety and pharmacokinetic parameters.

-

Informed Consent: While the standards of informed consent have evolved significantly, it is understood that patients and volunteers in these early studies were informed of the experimental nature of the treatment.

-

Dosing and Administration: Initial studies often utilized an intravenous formulation of this compound sodium to ensure complete bioavailability and rapid onset of action.[10] The initial "loading" dose was followed by daily maintenance doses, which were adjusted based on the patient's prothrombin time response.

-

Monitoring: Daily monitoring of prothrombin time was a cornerstone of these early trials. Blood samples were drawn, and the time it took for the blood to clot was measured in the laboratory. This measurement was the primary guide for dose adjustments.

-

Efficacy and Safety Assessment: The primary efficacy endpoint was the successful induction and maintenance of a prolonged prothrombin time, indicative of an anticoagulated state. The primary safety concern was hemorrhage, and patients were closely monitored for any signs of bleeding. The ability to reverse the anticoagulant effect with vitamin K was a crucial safety net.

Visualizing the Path to Approval and Mechanism of Action

To better understand the context and scientific basis of this compound's emergence as a therapeutic agent, the following diagrams illustrate key pathways and workflows.

References

- 1. warf.org [warf.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. acs.org [acs.org]

- 5. The history of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CLINICAL EXPERIENCE WITH COUMARIN ANTICOAGULANTS this compound AND this compound SODIUM | CoLab [colab.ws]

- 7. This compound: almost 60 years old and still causing problems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical experience with coumarin anticoagulants this compound and this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical experience with this compound (coumadin) sodium, a new anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound sodium derivative: (coumadin sodium); an intravenous hypoprothrombinemia-inducing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

the chemical synthesis pathway of warfarin from coumarin

This technical guide provides an in-depth exploration of the chemical synthesis pathway of warfarin, a widely used anticoagulant. The primary focus is on the core synthetic route commencing from the essential precursor, 4-hydroxycoumarin, and its subsequent reaction to yield this compound. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data analysis, and a visual representation of the synthetic pathway.

Overview of the this compound Synthesis Pathway

The most prevalent and classic method for synthesizing racemic this compound is through a Michael addition reaction.[1][2] This key reaction involves the condensation of 4-hydroxycoumarin with benzalacetone (also known as benzylideneacetone).[1][2][3] While the user's query specifies the synthesis from coumarin, the direct conversion of coumarin to 4-hydroxycoumarin is not the typical starting point in the most widely documented syntheses of this compound. Instead, 4-hydroxycoumarin itself is synthesized from precursors such as phenols and malonic acid derivatives through methods like the Pechmann condensation.[4] For the purpose of this guide, the synthesis will be presented in two main stages: the synthesis of the 4-hydroxycoumarin intermediate, and its subsequent conversion to this compound.

Synthesis of 4-Hydroxycoumarin

The formation of the 4-hydroxycoumarin ring system is a critical first step. One common method involves the reaction of a phenol with a malonic acid derivative. For instance, phenols can be condensed with β-ketonic esters in the presence of an acid catalyst like sulfuric acid or a Lewis acid such as aluminum(III) chloride to form coumarin derivatives.[4] Another approach involves the cyclization of the O-acetyl derivative of an ester of salicylic acid.[5] More recent and efficient methods have also been developed, such as a tellurium-triggered cyclization of α-halocarboxylic acid esters of methyl salicylate.[6][7]

Synthesis of this compound via Michael Addition

The core of this compound synthesis is the base- or acid-catalyzed Michael condensation reaction between 4-hydroxycoumarin and benzalacetone.[1][4] This reaction leads to the formation of racemic this compound.[1][2] The reaction conditions can be varied to optimize the yield, with different solvents and catalysts being employed.

The synthesis can be visualized as a two-step process: the preparation of the key intermediate, 4-hydroxycoumarin, followed by the Michael addition to form this compound.

References

- 1. synthesis [ch.ic.ac.uk]

- 2. Introduction [ch.ic.ac.uk]

- 3. How this compound Is Synthesized and Key Insights [medicoverhospitals.in]

- 4. Preparation: this compound, Molecule of the Month for February 2011, by John Maher [chm.bris.ac.uk]

- 5. ias.ac.in [ias.ac.in]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure and Stereoisomers of Warfarin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure of warfarin, the distinct properties and metabolic pathways of its stereoisomers, and the experimental protocols used for their characterization.

Molecular Structure of this compound

This compound, chemically known as 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one, is a synthetic derivative of coumarin.[1] A critical feature of its molecular structure is the presence of a single chiral center at the C9 carbon atom of the side chain.[2][3] This chirality gives rise to two non-superimposable mirror-image enantiomers: (S)-warfarin and (R)-warfarin.[3]

Commercially available this compound is administered as a racemic mixture, meaning it contains equal amounts of both the (S)- and (R)-enantiomers.[4][5] In solution and in its crystalline form, this compound can also exist in equilibrium with cyclic hemiketal tautomers. This occurs through an intramolecular reaction between the keto group on the side chain and the hydroxyl group at the 4-position of the coumarin ring, which introduces a second chiral center and allows for the formation of diastereomers.[6][7][8]

Figure 1. Stereoisomers of this compound

Stereoisomers: (S)-Warfarin and (R)-Warfarin

While possessing identical chemical formulas, the two enantiomers of this compound exhibit significant differences in their pharmacodynamic and pharmacokinetic profiles. This stereoselectivity is a crucial factor in the therapeutic application and management of this compound treatment.

Pharmacodynamic Differences: Potency

The primary therapeutic action of this compound is the inhibition of the enzyme Vitamin K epoxide reductase (VKOR), which is a key component of the vitamin K cycle necessary for the synthesis of active clotting factors. (S)-warfarin is significantly more potent in this regard. Clinical and preclinical studies have consistently shown that (S)-warfarin is 2 to 5 times more potent as an anticoagulant than (R)-warfarin.[4][5]

Pharmacokinetic Differences: Metabolism

The two enantiomers are cleared from the body via different metabolic pathways, primarily involving the cytochrome P450 (CYP) enzyme system in the liver.

-

(S)-Warfarin: This enantiomer is predominantly metabolized by the CYP2C9 enzyme into its inactive hydroxylated metabolites, primarily 7-hydroxythis compound.[5][9] Genetic variations (polymorphisms) in the CYP2C9 gene can dramatically decrease the clearance of (S)-warfarin, leading to an increased risk of bleeding.

-

(R)-Warfarin: The metabolism of (R)-warfarin is more complex and involves multiple CYP enzymes, including CYP1A2, CYP3A4, and CYP2C19.[5] It is metabolized into 6-, 8-, and 10-hydroxythis compound, as well as this compound alcohols through reduction of the keto group.[2][5]

These distinct metabolic pathways result in different pharmacokinetic parameters for each enantiomer. The half-life of (R)-warfarin is generally longer, ranging from 37 to 89 hours, compared to 21 to 43 hours for (S)-warfarin.[1]

Figure 2. Metabolic Pathways of this compound Stereoisomers

Quantitative Data Summary

The table below summarizes key quantitative parameters for the stereoisomers of this compound.

| Parameter | (S)-Warfarin | (R)-Warfarin | Reference(s) |

| Relative Anticoagulant Potency | 2-5x more potent | 1x | [4][5] |

| Primary Metabolizing Enzyme(s) | CYP2C9 | CYP1A2, CYP3A4, CYP2C19 | [5] |

| Plasma Half-life | 21 - 43 hours | 37 - 89 hours | [1] |

Mechanism of Action: Inhibition of the Vitamin K Cycle

This compound exerts its anticoagulant effect by inhibiting the C1 subunit of the Vitamin K epoxide reductase (VKORC1) enzyme complex. This inhibition disrupts the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of vitamin K-dependent coagulation factors II, VII, IX, and X, as well as anticoagulant proteins C and S. Without this modification, these factors are biologically inactive, leading to a decrease in blood coagulation.

Figure 3. This compound's Inhibition of the Vitamin K Cycle

Key Experimental Protocols

Protocol for Determination of this compound Enantiomers in Plasma by HPLC

This protocol outlines a typical High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of (R)- and (S)-warfarin in plasma samples.

1. Sample Preparation:

- To 1 mL of citrated plasma, add an internal standard (e.g., p-chlorothis compound).

- Acidify the sample with 0.5 mL of 1M HCl.

- Perform liquid-liquid extraction with 5 mL of diethyl ether by vortexing for 2 minutes.

- Centrifuge at 3000 x g for 10 minutes.

- Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

- Reconstitute the residue in 200 µL of the mobile phase.

2. HPLC Conditions:

- Column: Chiral stationary phase column (e.g., a cellulose-based column like Chiralcel OD-H).

- Mobile Phase: A mixture of n-hexane, isopropanol, and acetic acid (e.g., 85:15:0.5 v/v/v).

- Flow Rate: 1.0 mL/min.

- Detection: UV detector at 308 nm.

- Injection Volume: 20 µL.

3. Quantification:

- Generate a standard curve by spiking blank plasma with known concentrations of racemic this compound and the internal standard.

- Calculate the peak area ratios of (S)-warfarin to the internal standard and (R)-warfarin to the internal standard.

- Determine the concentrations of each enantiomer in the unknown samples by interpolation from the standard curve.

Protocol for In Vitro VKORC1 Inhibition Assay

This protocol describes a cell-free assay to determine the inhibitory potency (IC50) of this compound enantiomers on VKORC1.

1. Reagent Preparation:

- Prepare microsomes from insect or yeast cells overexpressing human VKORC1.

- Prepare Vitamin K1 epoxide substrate solution in a detergent-containing buffer (e.g., CHAPS).

- Prepare a dithiothreitol (DTT) solution as the reducing agent.

- Prepare serial dilutions of (S)-warfarin and (R)-warfarin in DMSO.

2. Assay Procedure:

- In a 96-well plate, combine the VKORC1-containing microsomes, DTT, and a specific concentration of the this compound enantiomer or vehicle control (DMSO).

- Pre-incubate the mixture for 15 minutes at room temperature.

- Initiate the reaction by adding the Vitamin K1 epoxide substrate.

- Incubate for a defined period (e.g., 30 minutes) at 37°C.

- Stop the reaction by adding a quench solution (e.g., a mixture of acetonitrile and acetic acid).

3. Product Quantification and Data Analysis:

- Quantify the amount of Vitamin K1 product formed using a reverse-phase HPLC with a C18 column and UV or fluorescence detection.

- Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

- Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using non-linear regression analysis.

// Nodes

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

reagents [label="Prepare Reagents:\n- VKORC1 Microsomes\n- DTT\n- this compound Dilutions"];

mix [label="Combine Microsomes, DTT, &\nthis compound in 96-well plate"];

preincubate [label="Pre-incubate\n(15 min, RT)"];

initiate [label="Initiate Reaction\n(Add Vitamin K Epoxide)"];

incubate [label="Incubate\n(30 min, 37°C)"];

stop [label="Stop Reaction\n(Add Quench Solution)"];

hplc [label="Quantify Product\n(HPLC Analysis)"];

analyze [label="Data Analysis:\n- Calculate % Inhibition\n- Determine IC50"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

start -> reagents;

reagents -> mix;

mix -> preincubate;

preincubate -> initiate;

initiate -> incubate;

incubate -> stop;

stop -> hplc;

hplc -> analyze;

analyze -> end;

}

Figure 4. Experimental Workflow for VKORC1 Inhibition Assay

References

- 1. This compound | C19H16O4 | CID 54678486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stereospecific Metabolism of R- and S-Warfarin by Human Hepatic Cytosolic Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (R)-Warfarin | C19H16O4 | CID 54684598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-Warfarin | C19H16O4 | CID 54688261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Structure: this compound, Molecule of the Month for February 2011, by John Maher [chm.bris.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. (S)-(-)-WARFARIN | 5543-57-7 [chemicalbook.com]

From Bovine Malady to Blockbuster Drug: An In-depth Guide to the Evolution of Warfarin's Brand Name and Patents

The Genesis: Sweet Clover Disease and the Discovery of Dicoumarol

The story of warfarin begins not in a laboratory, but on North American farms in the early 20th century, where a devastating bleeding disorder afflicted cattle herds.[1][2] The condition, known as "sweet clover disease," was traced to the consumption of spoiled sweet clover hay.[1][3] In February 1933, a farmer experiencing these losses traveled through a blizzard to the University of Wisconsin, bringing a dead heifer, a milk churn of non-coagulated blood, and a sample of the moldy hay to the laboratory of biochemist Karl Paul Link.[1][4][5]

This event catalyzed years of research. Link's team developed bioassays, often using rabbits, to test the anticoagulant properties of various hay samples.[2] After extensive work, in 1939, Link's assistant Harold Campbell successfully isolated the pure, crystalline hemorrhagic agent.[1][2] Subsequently, colleagues Mark A. Stahmann and Charles F. Huebner determined its chemical structure and, in 1940, synthesized it, confirming it as 3,3'-methylenebis(4-hydroxycoumarin).[1][2] This parent compound was named dicoumarol .[1][2][3]

From Dicoumarol to this compound: Synthesis and Patenting

Following the synthesis of dicoumarol, Link's laboratory created over 100 related compounds, or analogs, to study their varying potency.[1][2] One of these, synthesized by Stahmann and Miyoshi Ikawa and labeled "analog 42," proved to be exceptionally potent.[1][2]

The Dual Identity: Rodenticide and Therapeutic

This compound's journey to the pharmacy was unconventional, beginning with a detour through pest control.

Initial Application as a Rodenticide

The high potency of this compound made it an ideal candidate for a rodenticide. It was effective and, due to its delayed action, rodents did not develop "bait shyness," a common problem with faster-acting poisons.[13][14] In 1948, this compound was commercially launched, not as a medicine, but as a highly effective rat poison.[1][2][7][11]

The Emergence of a Therapeutic: this compound Sodium and 'Coumadin'

While the base compound was used for pest control, research continued into its clinical potential. A water-soluble version, This compound sodium , was developed which could be administered orally or intravenously, offering better control than dicoumarol.[1][2]

A pivotal moment came when a U.S. army recruit unsuccessfully attempted suicide by ingesting a large amount of this compound-based rat poison and was successfully treated with vitamin K, demonstrating that its effects were manageable in humans.[4][15] This event helped persuade the medical community of its potential therapeutic safety.[4]

In 1954, the U.S. Food and Drug Administration (FDA) approved this compound sodium for human use.[1][2][11] The patent was licensed to Endo Laboratories, which marketed the drug under the brand name Coumadin® .[1][12] The use of a distinct brand name was crucial for public and physician acceptance, distancing the life-saving medication from the well-known rat poison.[1][2] Its reputation was further solidified when President Dwight D. Eisenhower was treated with Coumadin® following a heart attack in 1955.[1][7][11]

Brand Name Evolution and Market Presence

The primary brand name for this compound in the United States for decades was Coumadin®. While the original Coumadin® brand was discontinued in 2020, this compound is widely available as a generic medication and under other branded generics, such as Jantoven®.[16][17] In other parts of the world, different brand names are used, such as Marevan™ in Australia.[18]

Table 1: Timeline of this compound's Naming and Commercialization

| Year | Event | Compound/Brand Name | Key Organization(s) |

| 1939 | Hemorrhagic agent first isolated from spoiled sweet clover.[1][2] | Dicoumarol | University of Wisconsin |

| 1945 | Patent filed for a potent synthetic analog of dicoumarol.[6] | This compound | Wisconsin Alumni Research Foundation (WARF) |

| 1948 | First commercial use of this compound is launched.[1][7][11] | This compound (as a rodenticide) | WARF |

| 1954 | FDA approves the sodium salt of this compound for human use.[1][2][11] | Coumadin® (this compound Sodium) | Endo Laboratories, FDA |

| 1955 | President Eisenhower is treated with the drug, boosting public trust.[1][7] | Coumadin® | N/A |

| 2020 | Original brand name is discontinued in the U.S.[16] | Coumadin® | N/A |

| Present | Widely prescribed globally under various generic and branded generic names.[16][17] | This compound, Jantoven®, etc. | Various Manufacturers |

Table 2: Quantitative Data on this compound Patents and Prescriptions

| Metric | Value | Year/Timeframe | Source Context |

| WARF Patent Revenue | ~$16 Million | Total from patents | Equivalent to over $140 million in 2022 dollars, funding further university research.[1][2] |

| U.S. Prescriptions | 11th most prescribed drug | 1999 | Indicating peak market penetration before newer anticoagulants.[7] |

| Global Prescriptions | ~100 Million annually | As of ~2022 | Demonstrates continued widespread use despite newer alternatives.[1] |

| U.S. Prescriptions | >5 Million | 2023 | Ranked as the 116th most commonly prescribed medication in the United States.[11] |

Methodological Overview of Key Discoveries

Bioassay for Anticoagulant Activity: The primary method used by Link's team was a bioassay to quantify anticoagulant effects. This involved feeding rabbits controlled diets containing various samples of sweet clover hay (both normal and spoiled). Blood was then drawn from the rabbits, and the clotting time was measured. This systematic process allowed the researchers to correlate the level of spoilage and specific chemical fractions with the degree of anticoagulant activity, guiding the successful isolation of dicoumarol.[2]

Chemical Synthesis and Analog Development: Following the identification of dicoumarol's structure, the team employed synthetic organic chemistry techniques. They first replicated the natural compound in the lab to confirm its structure.[1][2] Subsequently, they systematically modified the parent molecule to create a series of over 100 analogs. Each new compound was then subjected to the established bioassay to determine its relative potency, a process that ultimately identified "analog 42" (this compound) as a superior candidate.[1][2]

Mechanism of Action